molecular formula C24H17F2NO2 B2521276 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866348-96-1

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2521276
CAS No.: 866348-96-1
M. Wt: 389.402
InChI Key: CSGWJOIDKMVFHQ-UHFFFAOYSA-N
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Description

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in medicinal chemistry .

Properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-2-6-17(7-3-15)23(28)21-14-27(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGWJOIDKMVFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Biological Activity

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolinones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

  • Molecular Formula : C24H17F2NO3
  • Molecular Weight : 405.4 g/mol
  • InChIKey : GORGFJHTDFVKBL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and inflammatory responses. Studies have indicated that quinolinone derivatives can inhibit specific enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which play crucial roles in inflammatory pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by:

  • Inhibiting cell proliferation : The compound has been shown to reduce the viability of various cancer cell lines, including breast and colon cancer cells.
  • Modulating apoptotic pathways : It activates caspase cascades leading to programmed cell death.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells (MDA-MB-231). The results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The findings included:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
  • Mechanism : The compound was found to disrupt biofilm formation, which is critical for bacterial virulence.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueMechanism of Action
AnticancerMDA-MB-231 (breast cancer)15 µMInduction of apoptosis
AntimicrobialE. coli32 µg/mLDisruption of cell membrane integrity
AntimicrobialS. aureus16 µg/mLInhibition of biofilm formation

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